REACTION_CXSMILES
|
O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
magnesium chloride hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-].Cl
|
Name
|
oxidized propylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then heated to 50° C. for 2.0 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[C:2]([OH:5])(=[O:4])C.O.O.C(O)(=O)C.S1(CCCC1)(=O)=O.C=CC.C(=O)=O.[Cl-].[Mg+2].[Cl-].Cl.[CH2:29]1[O:32][CH:30]1[CH3:31].Cl.[OH-].[Na+]>C(C(C)=O)C.O>[C:2]1(=[O:4])[O:32][CH:30]([CH3:31])[CH2:29][O:5]1.[CH2:29]1[O:32][CH:30]1[CH3:31].[CH3:29][C:30]([CH3:31])=[O:32] |f:0.1.2.3.4,8.9.10.11,14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C=CC
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
magnesium chloride hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-].Cl
|
Name
|
oxidized propylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was then heated to 50° C. for 2.0 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCC(C)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.9 mmol | |
YIELD: PERCENTYIELD | 21% |
Name
|
|
Type
|
product
|
Smiles
|
C1C(C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.8 mmol | |
YIELD: PERCENTYIELD | 43% |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mmol | |
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |